Cas no 851434-82-7 (3-methyl-5-pyrrolidin-2-ylisoxazole)
3-methyl-5-pyrrolidin-2-ylisoxazole Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-5-(pyrrolidin-2-yl)isoxazole
- 3-Methyl-5-(2-pyrrolidinyl)isoxazole
- 3-methyl-5-pyrrolidin-2-yl-1,2-oxazole
- 3-Methyl-5-pyrrolidin-2-ylisoxazole
- Isoxazole,3-methyl-5-(2-pyrrolidinyl)-
- 3-methyl-5-(2-pyrrolidinyl)isoxazole(SALTDATA: FREE)
- EN300-41264
- 3-Methyl-5-(2-pyrrolidinyl)isoxazole, AldrichCPR
- Isoxazole, 3-methyl-5-(2-pyrrolidinyl)-
- BBL104343
- 851434-82-7
- SCHEMBL164422
- ALBB-009811
- 3-methyl-5-(pyrrolidin-2-yl)-1,2-oxazole
- Isoxazole, 3-methyl-5-(2-pyrrolidinyl)-
- AKOS005168872
- PD161345
- PJMAXCRZQLWZFH-UHFFFAOYSA-N
- SB47797
- LS-03277
- DTXSID30569812
- STK353407
- DB-032129
- CHEMBL4544768
- 3-Methyl-5-pyrrolidin-2-yl-isoxazole
- Z415726580
- MFCD10001571
- 3-methyl-5-pyrrolidin-2-ylisoxazole
-
- MDL: MFCD10001571
- Inchi: 1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3
- InChI Key: PJMAXCRZQLWZFH-UHFFFAOYSA-N
- SMILES: O1C(=CC(C)=N1)C1CCCN1
Computed Properties
- Exact Mass: 152.09500
- Monoisotopic Mass: 152.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38.1Ų
Experimental Properties
- Density: 1.077
- Boiling Point: 267.7°C at 760 mmHg
- Flash Point: 115.7°C
- Refractive Index: 1.498
- PSA: 38.06000
- LogP: 1.73630
3-methyl-5-pyrrolidin-2-ylisoxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-methyl-5-pyrrolidin-2-ylisoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM123952-1g |
3-methyl-5-(pyrrolidin-2-yl)isoxazole |
851434-82-7 | 95% | 1g |
$333 | 2021-08-05 | |
| TRC | M571540-50mg |
3-methyl-5-pyrrolidin-2-ylisoxazole |
851434-82-7 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M571540-100mg |
3-methyl-5-pyrrolidin-2-ylisoxazole |
851434-82-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M571540-500mg |
3-methyl-5-pyrrolidin-2-ylisoxazole |
851434-82-7 | 500mg |
$ 340.00 | 2022-06-03 | ||
| Chemenu | CM123952-1g |
3-methyl-5-(pyrrolidin-2-yl)isoxazole |
851434-82-7 | 95% | 1g |
$*** | 2023-05-29 | |
| A2B Chem LLC | AH52227-1g |
3-Methyl-5-pyrrolidin-2-ylisoxazole |
851434-82-7 | 95% | 1g |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AH52227-5g |
3-Methyl-5-pyrrolidin-2-ylisoxazole |
851434-82-7 | 95% | 5g |
$824.00 | 2024-04-19 | |
| Ambeed | A519370-1g |
3-Methyl-5-(pyrrolidin-2-yl)isoxazole |
851434-82-7 | 95+% | 1g |
$348.0 | 2024-04-17 | |
| eNovation Chemicals LLC | Y1243322-1g |
Isoxazole, 3-methyl-5-(2-pyrrolidinyl)- |
851434-82-7 | 95% | 1g |
$320 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1243322-5g |
Isoxazole, 3-methyl-5-(2-pyrrolidinyl)- |
851434-82-7 | 95% | 5g |
$1230 | 2025-02-21 |
3-methyl-5-pyrrolidin-2-ylisoxazole Suppliers
3-methyl-5-pyrrolidin-2-ylisoxazole Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 3-methyl-5-pyrrolidin-2-ylisoxazole
Comprehensive Analysis of 3-methyl-5-pyrrolidin-2-ylisoxazole (CAS No. 851434-82-7): Structure, Applications, and Research Insights
3-methyl-5-pyrrolidin-2-ylisoxazole (CAS No. 851434-82-7) is a heterocyclic compound featuring an isoxazole core linked to a pyrrolidine moiety. This unique molecular architecture has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactivity. The compound's molecular formula C8H12N2O and structural features make it a versatile building block for drug discovery, particularly in targeting neurological and metabolic pathways.
Recent studies highlight the growing interest in isoxazole derivatives as modulators of G-protein-coupled receptors (GPCRs), a hot topic in 2024 drug development. Researchers are exploring 3-methyl-5-pyrrolidin-2-ylisoxazole as a potential scaffold for designing novel central nervous system (CNS) therapeutics, aligning with current trends in neurodegenerative disease research. The compound's lipophilicity (calculated LogP ≈ 1.2) and hydrogen bonding capacity suggest favorable blood-brain barrier penetration, making it particularly relevant for Alzheimer's and Parkinson's disease studies.
In synthetic chemistry, CAS 851434-82-7 serves as a valuable intermediate for constructing more complex nitrogen-containing heterocycles. Its pyrrolidine-isoxazole hybrid structure enables diverse functionalization at three reactive centers: the isoxazole ring, pyrrolidine nitrogen, and α-position to the nitrogen. This versatility addresses the pharmaceutical industry's demand for three-dimensional molecular scaffolds – a key focus area in contemporary fragment-based drug design strategies.
The compound's structure-activity relationship (SAR) studies reveal interesting pharmacophoric properties. The isoxazole ring acts as a bioisostere for carboxylic acids or esters, while the pyrrolidine moiety contributes to conformational restriction – both desirable features in modern medicinal chemistry optimization. These characteristics explain why patent databases show increasing applications of 3-methyl-5-pyrrolidin-2-ylisoxazole derivatives in inflammation and pain management research.
Analytical characterization of 851434-82-7 typically involves LC-MS (showing [M+H]+ at m/z 153.1) and NMR spectroscopy (characteristic signals at δ 6.2 ppm for isoxazole-H and δ 3.1-3.4 ppm for pyrrolidine protons). These techniques are crucial for quality control in high-throughput screening libraries, where compound purity directly impacts biological assay results. The growing adoption of AI-assisted molecular design has further increased demand for well-characterized building blocks like this compound.
From a green chemistry perspective, recent synthetic improvements for 3-methyl-5-pyrrolidin-2-ylisoxazole emphasize atom-economical routes using microwave-assisted synthesis or continuous flow chemistry. These methods address sustainability concerns in pharmaceutical manufacturing while improving yields (>75% in optimized procedures). Such advancements respond to the industry's push toward environmentally friendly synthetic protocols, a major discussion point at recent ACS National Meeting presentations.
In material science applications, the compound's heterocyclic framework shows promise in developing organic semiconductors. Its electron-rich nature and potential for π-stacking interactions make it interesting for optoelectronic materials research – an area gaining traction with the rise of flexible electronics and wearable sensors. Computational studies suggest the molecule could serve as a charge transport mediator in certain device architectures.
Safety evaluations indicate 3-methyl-5-pyrrolidin-2-ylisoxazole requires standard laboratory precautions (gloves, eye protection) but doesn't exhibit extreme toxicity profiles. This moderate safety profile, combined with its synthetic utility, explains its inclusion in several commercial screening libraries. Proper storage recommendations suggest keeping the compound at 2-8°C under inert atmosphere to maintain stability, especially important for long-term research projects.
The future research trajectory for CAS 851434-82-7 appears promising, with particular interest in its chiral applications (the pyrrolidine center offers stereochemical diversity) and potential in proteolysis-targeting chimera (PROTAC) designs. These directions align perfectly with current drug discovery paradigms emphasizing targeted protein degradation and three-dimensional fragment libraries. As synthetic methodologies advance, we anticipate broader adoption of this scaffold in both academic and industrial settings.
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